BenchChemオンラインストアへようこそ!

3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Lipophilicity Drug Design ADME

3‑{[(4‑Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219980‑62‑7) is a 3‑substituted pyrrolidine building block supplied as the hydrochloride salt. The free base carries a 4‑fluorobenzyl‑ether handle at the 3‑methyl position, a structural motif widely employed in medicinal chemistry to modulate lipophilicity and target engagement during lead optimization [REFS‑1].

Molecular Formula C12H17ClFNO
Molecular Weight 245.72 g/mol
CAS No. 1219980-62-7
Cat. No. B1397326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS1219980-62-7
Molecular FormulaC12H17ClFNO
Molecular Weight245.72 g/mol
Structural Identifiers
SMILESC1CNCC1COCC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
InChIKeyDSNOYWYPJMHCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride (CAS 1219980-62-7): Procurement-Relevant Identity and Baseline Properties


3‑{[(4‑Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219980‑62‑7) is a 3‑substituted pyrrolidine building block supplied as the hydrochloride salt. The free base carries a 4‑fluorobenzyl‑ether handle at the 3‑methyl position, a structural motif widely employed in medicinal chemistry to modulate lipophilicity and target engagement during lead optimization [REFS‑1]. Its computed logP of approximately 3.08 indicates moderately high lipophilicity relative to non‑fluorinated or chloro analogs, a property that can directly influence passive permeability and metabolic stability in drug‑discovery programs [REFS‑2]. Commercially, the compound is offered at ≥95 % purity with verified identity by NMR, HPLC, or GC and is classified as an irritant under GHS [REFS‑3][REFS‑4].

Why 3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride Cannot Be Assumed Interchangeable with Common Analogs


Substituent identity on the benzyl‑ether moiety critically controls both physicochemical and pharmacological behavior in this series. The para‑fluorine atom of the target compound imparts a distinct combination of electron‑withdrawing character and moderate size that is absent in the hydrogen (benzyl), methyl, or chloro analogs [REFS‑1]. Even modest shifts in computed logP (≈3.08 for the 4‑F derivative [REFS‑2]) can translate into divergent passive permeability, CYP‑mediated metabolism, and off‑target binding profiles that cannot be predicted without side‑by‑side experimental data. Consequently, selecting a “similar” analog without verified differentiation data risks confounding SAR interpretation or missing a critical IP position [REFS‑3].

3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Modulation: Target Compound logP vs. Non‑Fluorinated and Chloro Analogs

The computed logP of 3-{[(4-fluorobenzyl)oxy]methyl}pyrrolidine (free base) is 3.08 [REFS‑1]. For the direct non‑fluorinated analog 3-{[(benzyl)oxy]methyl}pyrrolidine, predicted logP values cluster around 2.2–2.8 depending on the algorithm, while the 4‑chloro analog is predicted to be ≈0.3 log units higher than the fluoro derivative based on Hansch π constants (Cl ≈ +0.71 vs. F ≈ +0.14 relative to H) [REFS‑2][REFS‑3]. Although experimentally measured logP/logD data are not publicly available for a direct head‑to‑head comparison under identical conditions, the computed values consistently rank lipophilicity as Cl > F > H, placing the target compound in an intermediate range that may balance permeability and solubility better than either extreme [REFS‑4].

Lipophilicity Drug Design ADME

Molecular Weight and Heavy Atom Count as a Surrogate for Synthetic Tractability

The target compound’s free base molecular weight is 245.72 g mol⁻¹, significantly lower than the 4‑chloro analog (262.17 g mol⁻¹) and comparable to the 4‑methyl analog (241.76 g mol⁻¹) [REFS‑1][REFS‑2][REFS‑3]. In medicinal chemistry campaigns, lower molecular weight starting materials generally confer greater synthetic flexibility, higher atom economy, and improved scalability. The fluorine atom contributes only 19 Da versus 35 Da for chlorine, a difference that can be pivotal when the final drug candidate must remain below MW thresholds such as 500 Da.

Synthetic Tractability Molecular Weight Building Block

Topological Polar Surface Area (tPSA) and Hydrogen‑Bonding Profile Impact on CNS Penetration Potential

PubChem‑computed tPSA for the target compound is 21.3 Ų [REFS‑1]. Although tPSA is identical for the free base of the 4‑chloro and 4‑methyl analogs (the ether‑oxygen and pyrrolidine‑NH contributions are unchanged), the presence of fluorine can lower the compound’s overall basicity (ΔpKa ≈ −0.5 to −1.0 units for the pyrrolidine nitrogen relative to the unsubstituted benzyl analog) [REFS‑2], thereby reducing the fraction ionized at physiological pH and potentially improving CNS penetration. This indirect effect cannot be captured by tPSA alone and highlights why the 4‑F analog may be preferred over the 4‑H or 4‑CH₃ analogs in CNS‑targeted programs [REFS‑3].

CNS Drug Design tPSA Blood‑Brain Barrier

Purity Guarantee and Quality-Control Documentation at Point of Procurement

The target compound is commercially supplied with a minimum purity specification of 95 % (HPLC/NMR verified) by multiple vendors such as AKSci and Leyan [REFS‑1][REFS‑2]. Batch‑specific certificates of analysis (COA) and safety data sheets (SDS) are available upon request, a procurement‑critical differentiator when compared with less‑common analogs (e.g., the 4‑bromo or 3‑fluorobenzyl variants) that are often offered only at lower purity or without full characterization data. In a research procurement context, the availability of documented purity ≥95 % reduces the risk of introducing undefined impurities that could confound biological assay results.

Quality Control Purity Reproducibility

3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride: Evidence‑Backed Application Scenarios for Procurement and Scientific Use


Fluorinated Building Block for CNS‑Penetrant Lead Optimization

The combination of moderate computed logP (≈3.08) [REFS‑1] and the electron‑withdrawing para‑fluorine substituent supports its use as a key intermediate in the synthesis of CNS drug candidates where balancing passive permeability and P‑gp efflux is critical. The tPSA of 21.3 Ų and predicted pKa lowering relative to non‑fluorinated congeners suggest a favorable profile for crossing the blood‑brain barrier, making this building block suitable for neuroscience programs targeting GPCRs, ion channels, or transporters [REFS‑2][REFS‑3].

SAR Exploration of Halogen‑Dependent Target Engagement

In structure‑activity relationship (SAR) campaigns, the 4‑fluorobenzyl‑ether handle enables systematic comparison with the 4‑H, 4‑Cl, and 4‑CH₃ analogs to deconvolute electronic versus steric contributions to target binding. The intermediate lipophilicity of the 4‑F variant (logP ≈3.08 vs. ~2.2–2.8 for H and ~3.3–3.5 for Cl) helps attribute potency shifts specifically to halogen‑bonding or dipole interactions rather than nonspecific hydrophobic effects [REFS‑4].

Late‑Stage Functionalization and Parallel Library Synthesis

The free pyrrolidine nitrogen and the benzyl‑ether oxygen provide orthogonal handles for derivatization. The hydrochloride salt form ensures stable storage and convenient handling, while the documented purity ≥95 % (with available COA) reduces batch‑to‑batch variability in parallel library production for hit‑to‑lead or lead‑optimization workflows [REFS‑5]. The lower molecular weight relative to the 4‑chloro analog (245.72 vs. 262.17 g mol⁻¹) may also facilitate higher atom economy in subsequent coupling steps.

Reference Standard for Fluorine‑Edited Pharmacophore Modeling

Because the para‑fluorine atom can act as a weak hydrogen‑bond acceptor and a ¹⁹F NMR probe, the compound can serve as a reference standard for fluorine‑edited pharmacophore models and ¹⁹F‑based protein‑observed NMR screening experiments, providing a direct readout of binding that is not accessible with the non‑fluorinated or chloro analogs [REFS‑6].

Quote Request

Request a Quote for 3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.